molecular formula C23H25N3O4S2 B2466877 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 325734-27-8

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2466877
CAS No.: 325734-27-8
M. Wt: 471.59
InChI Key: VXKSFNAQSRWGEA-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, sulfonyl, methoxyphenyl, and thiazolyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step reactions. One common method includes the reaction of 4-chlorosulfonyl-benzoic acid ethyl ester with azepane under inert atmosphere conditions, followed by further reactions with thiazole derivatives . The reaction conditions often involve the use of triethylamine in dichloromethane at low temperatures, followed by treatment with lithium hydroxide monohydrate in a methanol-water mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives, which can be further utilized in various applications.

Scientific Research Applications

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPANE-1-SULFONYL)-BENZOIC ACID: Shares the azepane and sulfonyl groups but lacks the thiazolyl and methoxyphenyl groups.

    4-(AZEPANE-1-SULFONYL)-N-[4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(AZEPANE-1-SULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-19-10-6-17(7-11-19)21-16-31-23(24-21)25-22(27)18-8-12-20(13-9-18)32(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKSFNAQSRWGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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